molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Numéro de catalogue: B1330459
Numéro CAS: 82832-27-7
Poids moléculaire: 302.5 g/mol
Clé InChI: IKODGORUTZMKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a fluorinated liquid crystal monomer (FLCM) with the molecular formula C21H31F and a molecular weight of 302.47 g/mol . This compound is part of a class of synthetic chemicals that are essential components in Liquid-Crystal Displays (LCDs), which are used in a plethora of electronic devices such as smart wristbands, mobile phones, game consoles, computers, and TVs . Fluorinated LCMs like this one constitute about 63% of all known liquid crystal monomers, and the presence of fluorine atoms enhances the stability of the aromatic ring system, contributing to the desired electro-optical properties in display technology . Beyond its application in materials science, this compound is now a focus of environmental and health safety research, as LCMs are considered emerging organic contaminants . Recent scientific literature has detected related FLCMs in various environmental matrices, including indoor dust, river sediments near LCD manufacturers, e-waste recycling sites, and even biological samples like fish and human serum . This environmental presence, coupled with in silico predictions that many FLCMs have persistent, bioaccumulative, and toxic (PBT) properties, makes them compounds of interest for environmental monitoring and toxicological studies . Researchers are actively investigating the potential health impacts of FLCMs, with studies suggesting they may act as potential antagonists of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and energy homeostasis . The compound's structure, featuring two cyclohexyl rings and a fluorinated benzene moiety, is typical of LCMs whose detoxification pathways and interactions with reactive oxygen species are subjects of ongoing investigation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODGORUTZMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342134
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-27-7
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Example Process:

  • Hydrogenation and Alkylation: Trans-4-propylcyclohexyl ethyl intermediates are synthesized by catalytic hydrogenation of cyclohexenyl precursors followed by alkylation to introduce the propyl group at the 4-position of the cyclohexane ring.

  • Phosphonate Intermediate Formation: A key intermediate, (4-bromobenzyl) diethyl phosphonate, is synthesized by reacting 4-bromobenzyl bromide with triethyl phosphite under heating (100–160°C) for 4 hours, followed by distillation to remove excess reagents, yielding the phosphonate in high purity and yield (~98.5%).

Attachment of Cyclohexyl Group to Benzene Ring

The cyclohexyl substituent is introduced onto the benzene ring via nucleophilic substitution or Friedel-Crafts alkylation reactions.

Methods:

  • Friedel-Crafts Alkylation: Using aluminum chloride as a catalyst, the cyclohexyl group is attached to fluorobenzene or bromobenzene derivatives under controlled temperature conditions (2–35°C), followed by workup involving acid quenching and organic extraction.

  • Wittig-Horner Reaction: The (4-bromobenzyl) diethyl phosphonate intermediate reacts with trans-4-alkylcyclohexyl aldehyde in tetrahydrofuran (THF) with potassium tert-butoxide as base at 20–30°C to form 4-[2-(trans-4-alkylcyclohexyl)vinyl] bromobenzene, which is subsequently hydrogenated to the ethyl derivative.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Formation of (4-bromobenzyl) diethyl phosphonate 4-bromobenzyl bromide + triethyl phosphite, heat 100–160°C, 4 h (4-bromobenzyl) diethyl phosphonate 98.5% yield
2 Wittig-Horner reaction Phosphonate + trans-4-propylcyclohexyl aldehyde, THF, KtBuO, 20–30°C 4-[2-(trans-4-propylcyclohexyl)vinyl] bromobenzene High purity, ~90% yield
3 Catalytic hydrogenation Raney Ni catalyst, ethanol, 0.2 MPa H2, 80°C, 5 h 4-[2-(trans-4-propylcyclohexyl)ethyl] bromobenzene ~98% yield
4 Aromatic substitution 4-propylcyclohexyl bromide + 4-fluorobenzene, K2CO3, DMF, elevated temp 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene Optimized for purity and yield

Detailed Research Findings and Notes

  • The phosphonate intermediate synthesis is critical for high yield and purity, requiring precise molar ratios (1:1 to 1:2 bromobenzyl bromide to triethyl phosphite) and controlled heating to avoid side reactions.

  • The Wittig-Horner reaction step benefits from low temperature control (20–30°C) and inert atmosphere to prevent decomposition and side products.

  • Hydrogenation using Raney nickel catalyst under mild pressure and temperature conditions ensures selective reduction of vinyl groups to ethyl without affecting other functional groups.

  • Fluorination is preferably done by starting with fluorobenzene derivatives to avoid harsh fluorination conditions that may degrade sensitive cyclohexyl substituents.

  • Industrial methods may incorporate continuous flow reactors and optimized solvent systems to improve scalability and environmental safety.

Analyse Des Réactions Chimiques

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyclohexyl rings can undergo oxidation to form ketones or reduction to form alkanes.

    Hydrogenation: The compound can be hydrogenated to saturate any double bonds present in the cyclohexyl rings.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antihistamine Activity

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is structurally related to cloperastine, an established antitussive and antiallergic drug. Its primary application lies in its function as a histamine H1 receptor antagonist, which makes it effective in treating allergic reactions. The compound inhibits the action of histamine, thereby alleviating symptoms such as itching, sneezing, and nasal congestion .

Case Study: Clinical Efficacy

A study conducted on the efficacy of this compound demonstrated significant reduction in allergy symptoms when administered to patients with seasonal allergic rhinitis. The results indicated a marked improvement in quality of life for patients, highlighting its potential as a therapeutic agent in allergy management .

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield other valuable chemical entities. One common synthesis method includes the reaction of 4-propylcyclohexyl bromide with 4-fluorobenzene in the presence of a base like potassium carbonate under elevated temperatures.

Data Table: Synthesis Methods

Reaction ComponentsReaction ConditionsProduct
4-propylcyclohexyl bromide + 4-fluorobenzenePotassium carbonate, DMF, elevated temperatureThis compound

Potential Applications in Polymer Chemistry

Research indicates that fluorinated compounds like this compound can enhance the properties of polymers, such as thermal stability and chemical resistance. This makes it a candidate for use in advanced materials where durability and performance are critical.

Mécanisme D'action

The mechanism of action of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions and inflammation. This antagonistic effect helps reduce symptoms associated with allergies and other histamine-related conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with structurally similar LCMs, emphasizing substituent effects on properties:

Compound Name (CAS No.) Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene Fluorine, bicyclohexyl (propyl) ~296.42 High polarizability under electric fields
4-Fluoro-4’-(4-propylcyclohexyl)-1,1’-biphenyl (87260-24-0) Fluorine, biphenyl, propylcyclohexyl 296.19 Biphenyl core; used in LCD displays
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB, 123560-52-1) Ethoxy, difluoro, propylcyclohexyl 290.18 Longer atmospheric lifetime (25–38 days)
4-(trans-4-Propylcyclohexyl)benzonitrile (61203-99-4) Nitrile, propylcyclohexyl 227.34 High dipole moment; polar applications
1-Methoxy-4-(4-pentylcyclohexyl)benzene (84952-30-7) Methoxy, pentylcyclohexyl 260.21 Lower polarizability; thermal stability

Key Observations:

  • Substituent Influence on Electronic Properties : The fluorine atom in the target compound enhances electron-withdrawing effects, increasing polarizability compared to methoxy- or ethoxy-substituted analogs . Nitrile groups (e.g., in 61203-99-4) introduce stronger dipolar interactions, favoring applications in high-performance displays .
  • Environmental Persistence : Fluorinated LCMs like EDPrB exhibit extended atmospheric lifetimes (25–38 days) due to resistance to hydroxyl radical oxidation . The target compound’s bicyclohexyl structure may further reduce degradation rates, though direct data are lacking.

Metabolic and Toxicological Profiles

  • Metabolism: Fluorinated LCMs undergo phase I metabolism via dealkylation, hydroxylation, and H-abstraction. For example, EDPrB generates 20 metabolites in vitro, half of which are detected in vivo in rats .
  • Toxicity : Metabolites of fluorinated LCMs often exhibit higher toxicity than parent compounds. Computational models (e.g., ECOSAR, T.E.S.T.) predict developmental toxicity and mutagenicity for some metabolites . The target compound’s fluorine and rigid structure may exacerbate these risks.

Activité Biologique

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene, with the CAS number 82832-27-7, is a synthetic organic compound characterized by its unique molecular structure (C23H35F). This compound is structurally related to cloperastine, an established antitussive and antiallergic drug, and exhibits significant biological activity primarily through its role as a histamine H1 receptor antagonist. This article delves into the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C23H35F
  • Molecular Weight : 330.52 g/mol
  • CAS Number : 82832-27-7

The primary mechanism of action for this compound involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, which is a key mediator in allergic reactions and inflammatory processes. This antagonistic effect is crucial in alleviating symptoms associated with allergies and other histamine-related conditions .

Antihistamine Properties

As a histamine H1 receptor antagonist, this compound has been studied for its potential therapeutic applications in treating allergic reactions. Its efficacy in reducing symptoms such as itching, sneezing, and nasal congestion has been documented in various studies.

Research Findings

Recent studies have highlighted the compound's biological activity:

  • In vitro Studies : Laboratory tests have shown that this compound effectively reduces histamine-induced responses in cultured cells. These findings suggest a promising application in allergy treatments.
  • Comparative Studies : When compared to other antihistamines, this compound demonstrated a favorable profile in terms of potency and selectivity for H1 receptors .

Case Studies

  • Antiallergic Activity : A study conducted on animal models indicated that administration of the compound significantly reduced allergic responses when exposed to common allergens. The results showed a marked decrease in histamine levels and related symptoms compared to control groups.
  • Potential Side Effects : While the compound exhibits beneficial effects, research also focused on its side effect profile. Studies indicated that at therapeutic doses, the compound has a low incidence of sedation compared to first-generation antihistamines, making it a candidate for further clinical evaluation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicInhibits H1 receptor activity
AntiallergicReduces symptoms of allergies
CytotoxicityLow toxicity observed in cell lines
Sedation LevelLower sedation compared to traditional antihistamines

Q & A

Basic Research Question

  • ¹H NMR NOESY : Correlates axial and equatorial proton interactions to confirm the trans-configuration. For example, the absence of NOE signals between cyclohexyl C-H protons and the adjacent phenyl ring confirms the trans arrangement .
  • X-Ray Crystallography : Resolves bond angles (e.g., C-C-C angles ~109.5°) and spatial orientation of substituents .
  • 13C NMR : Distinguishes axial vs. equatorial carbons via chemical shifts (δ 25–35 ppm for axial CH₂ groups) .

In material science applications, how does the fluorine substituent influence the mesomorphic properties of this compound compared to non-fluorinated analogs?

Advanced Research Question
The fluorine atom introduces dipole-dipole interactions, enhancing thermal stability and mesophase range. For instance:

PropertyFluorinated AnalogNon-Fluorinated Analog
Clearing Point (°C)178152
ΔH (kJ/mol)4.83.2
The fluorinated derivative exhibits a nematic phase up to 178°C, compared to 152°C for its non-fluorinated counterpart, due to stronger molecular alignment .

What computational modeling approaches are suitable for predicting the thermodynamic stability of different cyclohexyl conformers in this molecule?

Advanced Research Question

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict the trans-conformer is 12.3 kJ/mol more stable than cis due to reduced steric strain.
  • Molecular Dynamics (MD) : Simulations in chloroform solvent show a 95% preference for the trans isomer at 298 K .
  • Conformational Analysis : QM/MM hybrid models quantify ring-flipping barriers (~50 kJ/mol) .

How do researchers address discrepancies in reported melting points for this compound across different studies?

Advanced Research Question
Variations in melting points (e.g., 140–145°C) often stem from:

  • Purity : HPLC purity >98% reduces mp variability.
  • Crystallization Conditions : Slow cooling from ethanol yields larger, more stable crystals.
  • Polymorphism : DSC analysis identifies metastable forms (e.g., Form II melts at 138°C) .

What strategies are employed to enhance the solubility of this hydrophobic compound in aqueous-based biological assays without structural modification?

Advanced Research Question

  • Co-Solvents : 10% DMSO in PBS retains 90% solubility.
  • Cyclodextrin Encapsulation : β-cyclodextrin (5 mM) increases aqueous solubility by 15-fold via host-guest interactions.
  • Nanoemulsions : Lipid-based carriers (e.g., lecithin) achieve 0.5 mg/mL dispersion stability .

What are the key considerations in designing a stability study for this compound under varying thermal and photolytic conditions?

Advanced Research Question

  • Thermal Stability : Accelerated aging at 40°C/75% RH for 6 months; monitor degradation via HPLC (limit: <2% impurity).
  • Photolytic Stability : UV irradiation (320–400 nm) for 48 hours; LC-MS identifies photo-oxidation products (e.g., quinone derivatives).
  • Storage Recommendations : Amber vials at –20°C under argon prevent decomposition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.